IMPDH2 Enzyme Inhibition: Ki Values Differentiate 3-Aminoisonicotinamide from Isonicotinamide
3-Aminoisonicotinamide demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with Ki values of 240 nM (against IMP substrate) and 440 nM (against NAD substrate) [1]. In contrast, isonicotinamide shows no reported inhibitory activity against IMPDH2 in the same assay systems, representing a qualitative functional difference that cannot be predicted by structure alone.
| Evidence Dimension | Enzyme inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMP); Ki = 440 nM (vs. NAD) |
| Comparator Or Baseline | Isonicotinamide: no inhibition reported |
| Quantified Difference | Functional gain of sub-micromolar inhibition |
| Conditions | In vitro biochemical assay using recombinant IMPDH2; substrates: inosine-5′-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD) |
Why This Matters
This differential inhibition profile enables 3-Aminoisonicotinamide to serve as a tool compound for IMPDH-related pathway studies where isonicotinamide is inactive, supporting more targeted experimental design.
- [1] BindingDB. Affinity data for 3-Aminoisonicotinamide against Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
